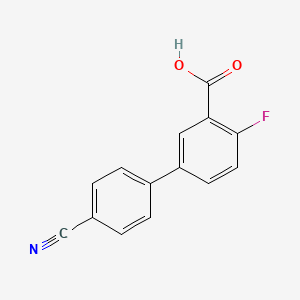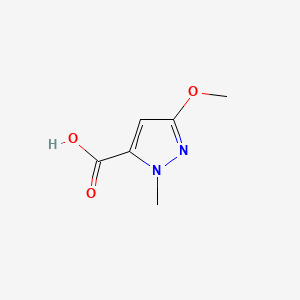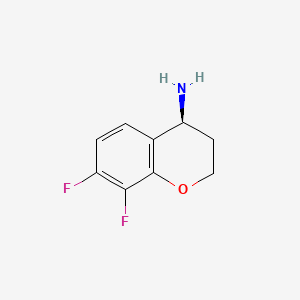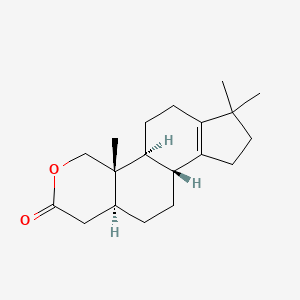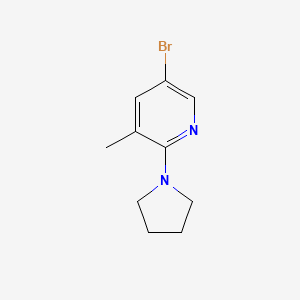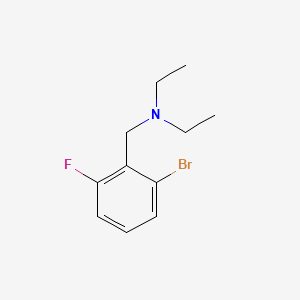
(S)-Fmoc-alpha-methyl-phenylglycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Fmoc-alpha-methyl-phenylglycine is a derivative of phenylglycine, a non-proteinogenic amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis due to its ability to introduce chirality and its stability under various reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Fmoc-alpha-methyl-phenylglycine typically involves the following steps:
Starting Material: The synthesis begins with commercially available (S)-alpha-methyl-phenylglycine.
Protection of the Amino Group: The amino group of (S)-alpha-methyl-phenylglycine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Purification: The resulting this compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (S)-alpha-methyl-phenylglycine are reacted with Fmoc-Cl under controlled conditions.
Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and purity.
Purification: Industrial purification methods may include large-scale chromatography or crystallization techniques.
化学反应分析
Types of Reactions: (S)-Fmoc-alpha-methyl-phenylglycine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).
Substitution Reactions: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF or dichloromethane are used for peptide coupling.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for aromatic substitution.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields (S)-alpha-methyl-phenylglycine.
Peptide Products: Coupling reactions result in the formation of peptides with (S)-alpha-methyl-phenylglycine as a residue.
Substituted Derivatives: Electrophilic substitution yields various substituted phenylglycine derivatives.
科学研究应用
(S)-Fmoc-alpha-methyl-phenylglycine has numerous applications in scientific research:
Chemistry: It is used in the synthesis of peptides and peptidomimetics, serving as a chiral building block.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: It is explored for its potential in drug design and development, particularly in the synthesis of peptide-based therapeutics.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-Fmoc-alpha-methyl-phenylglycine involves its role as a chiral building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, allowing for the incorporation of (S)-alpha-methyl-phenylglycine into peptides. The chirality of the compound influences the overall conformation and activity of the resulting peptides.
相似化合物的比较
(S)-Fmoc-phenylglycine: Similar structure but lacks the methyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-alanine: Similar structure but has a methyl group instead of a phenyl group on the alpha carbon.
(S)-Fmoc-alpha-methyl-leucine: Similar structure but has a larger aliphatic side chain.
Uniqueness: (S)-Fmoc-alpha-methyl-phenylglycine is unique due to the presence of both the Fmoc protecting group and the phenyl group on the alpha carbon. This combination imparts specific steric and electronic properties, making it a valuable building block in peptide synthesis.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-24(22(26)27,16-9-3-2-4-10-16)25-23(28)29-15-21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14,21H,15H2,1H3,(H,25,28)(H,26,27)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAVVPDORCZLJU-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

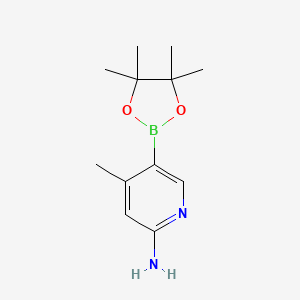
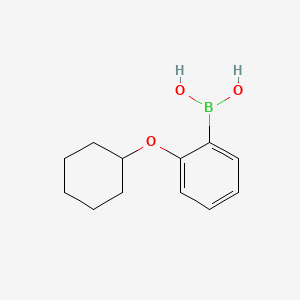
![Benzenesulfonyl chloride, 4-[(1-methylethyl)thio]-](/img/structure/B594325.png)
![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B594328.png)
![Propanoic acid, 2-[(cyclopropylamino)carbonyl]hydrazide](/img/new.no-structure.jpg)
